molecular formula C11H11N3OS B11939559 N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide

N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11939559
M. Wt: 233.29 g/mol
InChI Key: CKOGASHLHVWJBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF) . The intermediate product undergoes further cyclization to form the desired thiadiazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can inhibit or activate various biological pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N,4-dimethyl-N-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C11H11N3OS/c1-8-10(16-13-12-8)11(15)14(2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

CKOGASHLHVWJBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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